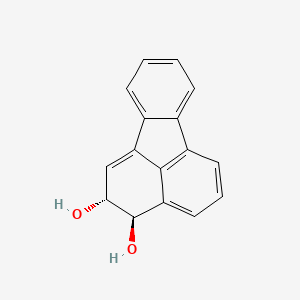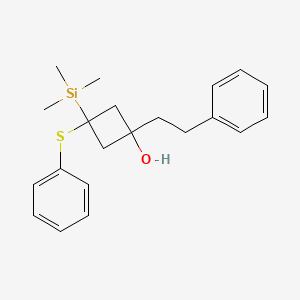
Boron monofluoride monosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron monofluoride monosulfide is a chemical compound with the formula BFS. It consists of one boron atom, one fluorine atom, and one sulfur atom. This compound is known for its unique bonding structure and properties, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron monofluoride monosulfide can be synthesized through several methods. One common method involves the reaction of boron trifluoride with sulfur at high temperatures. The reaction typically takes place in a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of specialized equipment to maintain the necessary reaction conditions. The process may include the use of high-temperature furnaces and controlled atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Boron monofluoride monosulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique bonding structure and the presence of both fluorine and sulfur atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce boron oxides and sulfur fluorides, while reduction reactions may yield boron hydrides and sulfur compounds.
Scientific Research Applications
Boron monofluoride monosulfide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has potential applications in drug development and as a diagnostic tool. In industry, this compound is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of boron monofluoride monosulfide involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound’s unique bonding structure allows it to participate in a variety of reactions, influencing the behavior of other molecules and compounds.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to boron monofluoride monosulfide include boron monofluoride, boron monosulfide, and other boron-containing compounds with similar bonding structures.
Uniqueness: this compound is unique due to its combination of boron, fluorine, and sulfur atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
83995-89-5 |
|---|---|
Molecular Formula |
BFS |
Molecular Weight |
61.88 g/mol |
IUPAC Name |
fluoro(sulfanylidene)borane |
InChI |
InChI=1S/BFS/c2-1-3 |
InChI Key |
HROJFLCHHDFXGY-UHFFFAOYSA-N |
Canonical SMILES |
B(=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
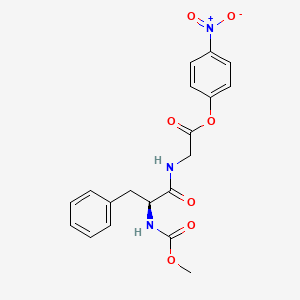
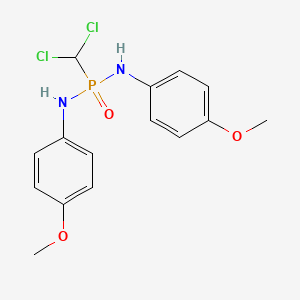
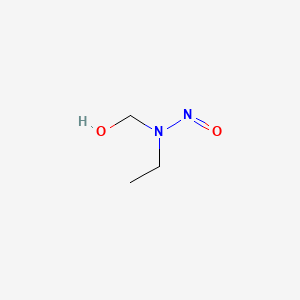
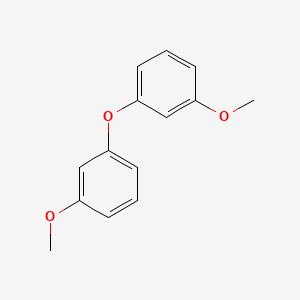
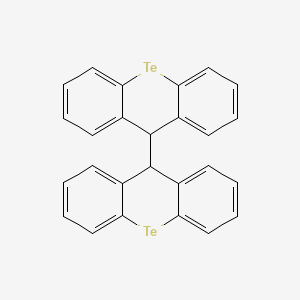
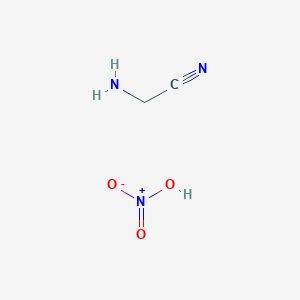
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
